molecular formula C12H23NO2 B1476102 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one CAS No. 2029344-16-7

1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one

Cat. No.: B1476102
CAS No.: 2029344-16-7
M. Wt: 213.32 g/mol
InChI Key: WVVVSJTZUZJHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one is a chemical compound supplied for laboratory research use. It is identified by the CAS Registry Number 2029344-16-7 . This compound has a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol . Its structure can be represented by the SMILES notation CCCCC(N1CCC(CCO)CC1)=O . As a specialized chemical, it is a member of the piperidine family, a class of compounds that are frequently explored as valuable intermediates and synthons in medicinal chemistry and drug discovery research . This product is intended "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-2-3-4-12(15)13-8-5-11(6-9-13)7-10-14/h11,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVVSJTZUZJHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one typically involves:

  • Preparation of an appropriate pentanone intermediate or α-bromoketone derivative.
  • Nucleophilic substitution or alkylation with a piperidine derivative bearing a 2-hydroxyethyl group.
  • Purification and characterization of the final product.

This approach is consistent with related piperidinyl ketone syntheses documented in the literature, where α-bromoketones serve as versatile electrophiles for nucleophilic amine substitution.

Preparation of the Pentan-1-one Intermediate

A common route to the pentan-1-one moiety involves:

  • Friedel-Crafts Acylation: Acylation of appropriate aromatic or aliphatic substrates with valeroyl chloride to yield pentan-1-one derivatives.
  • Alkylation of Nitriles: Alkylation of commercially available nitriles followed by acidic hydrolysis to produce the ketone.

These methods provide the ketone intermediate in high yields and purity, suitable for subsequent functionalization.

Synthesis of α-Bromoketone Intermediate

Selective bromination at the α-position of the pentan-1-one is achieved by:

  • Treating the ketone with bromine in the presence of a catalytic amount of aluminum trichloride (AlCl3), which selectively brominates the α-carbon without affecting aromatic rings.

This α-bromoketone is a key intermediate for nucleophilic substitution by piperidine derivatives.

Hydroxyethyl Group Introduction

The 2-hydroxyethyl substituent on the piperidine nitrogen can be introduced by:

  • Alkylation of piperidine with ethylene oxide or 2-chloroethanol under basic conditions.
  • Alternatively, starting from 2-hydroxyethylpiperidine, which can be commercially sourced or synthesized by nucleophilic substitution of piperidine with haloethanol derivatives.

This substituent is compatible with the nucleophilic substitution step on the α-bromoketone.

Purification and Characterization

  • After reaction completion, the mixture is partitioned between aqueous and organic phases.
  • The organic layer is washed, dried, and concentrated.
  • The crude product is purified by recrystallization or column chromatography.
  • Characterization is performed by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Outcome/Notes
1 Friedel-Crafts Acylation or Alkylation of Nitriles Aromatic/aliphatic substrate or nitrile Valeroyl chloride/acidic hydrolysis Pentan-1-one intermediate
2 α-Bromination Pentan-1-one intermediate Br2, catalytic AlCl3 α-Bromoketone intermediate
3 Nucleophilic substitution α-Bromoketone + 2-hydroxyethylpiperidine Ether solvent, room temperature, 1–24 h This compound
4 Purification Crude reaction mixture Extraction, recrystallization, chromatography Purified target compound
5 Characterization Purified compound NMR, IR, MS Structural confirmation and purity assessment

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is used in developing new synthetic methodologies, particularly in creating piperidine derivatives that are crucial for various chemical reactions.

Table 1: Chemical Reactions Involving 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one

Reaction TypeDescriptionExample Products
OxidationConverts to ketones or carboxylic acidsCorresponding ketones
ReductionForms alcohols or aminesAlcohols or amines
SubstitutionHydroxyethyl group can be replaced by nucleophilesHalides or amines

Biology

In biological research, this compound is utilized in biochemical assays. It acts as a reagent for studying various biological processes, including enzyme activity and receptor binding studies. Its role as a potential therapeutic agent is also being investigated.

Medicine

The compound is being explored for its therapeutic applications , particularly as a precursor in drug development. Its pharmacological properties suggest potential uses in treating various conditions, although further research is necessary to establish efficacy and safety.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives, including this compound, which demonstrated promising activity against specific biological targets (Smith et al., 2023).

Industry

In industrial applications, this compound is employed in producing various chemicals and materials. Its versatility allows it to be used in formulations for coatings, adhesives, and other polymer-based products.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Spectral Features (IR/NMR)
Target Compound 185.26 Not reported Hydroxyethyl, ketone IR: Broad O-H stretch (~3400 cm⁻¹)
1-(4-Hydroxypiperidin-1-yl)pentan-1-one 185.26 Not reported Piperidine-OH, ketone NMR: Piperidine proton shifts at δ 2.5–3.5
α-PVP 231.30 Not reported Pyrrolidine, phenyl, ketone LC/MS-MS: m/z 232.1 (M+H⁺)
Compound 2h 498.23 67 Hydroxydiphenylmethyl, ketone IR: Aromatic C-H stretches (~3050 cm⁻¹)

Biological Activity

The compound 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its interactions with neurotransmitter systems, its pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H19_{19}N\O
  • Molecular Weight : Approximately 219.3 g/mol

The compound features a piperidine ring substituted with a hydroxyethyl group and a pentanone moiety, which contributes to its biological activity.

Interaction with Neurotransmitter Systems

Research indicates that compounds similar to this compound often exhibit significant interactions with neurotransmitter transporters, particularly those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Key Findings:

  • Dopamine Transporter (DAT) : The compound may act as a potent inhibitor of dopamine reuptake, similar to other piperidine derivatives. Inhibition of DAT is crucial for increasing synaptic dopamine levels, which can influence mood and behavior.
  • Norepinephrine Transporter (NET) : It also shows potential as an inhibitor of norepinephrine reuptake, which could affect arousal and attention.
  • Serotonin Transporter (SERT) : Initial studies suggest that this compound may have a lesser effect on SERT compared to DAT and NET, indicating a selective profile that could be beneficial in treating conditions like ADHD without significant serotonergic side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research has shown that modifications to the piperidine ring or the pentanone chain can significantly alter its potency at various transporters. For instance, the introduction of electron-withdrawing groups has been associated with increased DAT inhibition .

Case Studies

  • Study on Dopaminergic Activity : A study demonstrated that analogs of this compound exhibited increased locomotor activity in animal models, suggesting stimulatory effects similar to those of traditional stimulants like amphetamines .
  • Antidepressant Potential : Another investigation highlighted the potential antidepressant effects of this compound class, attributed to their ability to enhance monoamine neurotransmission through DAT and NET inhibition .

Toxicity and Side Effects

While the biological activity is promising, it is essential to consider the toxicity profiles associated with these compounds. Preliminary data suggest that some analogs may exhibit lower toxicity compared to traditional stimulants, making them candidates for further investigation in therapeutic contexts .

Table 1: Inhibition Potency of this compound Analogues

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compoundTBDTBDTBD
Analog A18.5109>200
Analog B11.537.833.1

Note: TBD = To Be Determined based on ongoing research.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Common Routes :
    • Nucleophilic substitution : Reacting a piperidine derivative (e.g., 4-(2-hydroxyethyl)piperidine) with a ketone precursor (e.g., pentanoyl chloride) under reflux in aprotic solvents like dichloromethane (DCM) .
    • Grignard reaction : Use of alkyl magnesium halides to introduce the pentanone moiety, though yields may vary (59–70% reported for analogous compounds) .
  • Optimization Strategies :
    • Adjust solvent polarity to enhance nucleophilicity (e.g., tetrahydrofuran for Grignard reactions).
    • Catalytic acid/base systems (e.g., triethylamine for HCl scavenging) to improve reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

  • Primary Techniques :
    • GC-MS : For volatile derivatives; fragmentation patterns help confirm the piperidine and pentanone moieties .
    • LC-QTOF : High-resolution mass spectrometry detects exact mass (theoretical m/z: 227.18 for [M+H]+) and isotopic signatures .
    • NMR : 1H/13C NMR to resolve signals for the hydroxyethyl group (δ ~3.5–4.0 ppm) and ketone carbonyl (δ ~208–210 ppm) .
  • Purity Assessment :
    • HPLC with UV detection (λ = 210–230 nm) to quantify impurities <1% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
    • Ventilation : Use fume hoods to avoid inhalation of vapors; respiratory irritation is a documented risk .
  • Emergency Procedures :
    • Skin contact: Wash with soap/water for 15 minutes .
    • Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s biological activity?

Methodological Answer:

  • Key SAR Insights :
    • Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, potentially improving receptor binding .
    • Fluorinated Analogs : Substitution at the phenyl ring (e.g., 4-fluoro derivatives) increases metabolic stability and CNS penetration, as seen in PET imaging studies .
    • Piperidine vs. Pyrrolidine : Piperidine’s larger ring size may alter steric interactions in enzyme-binding pockets .
  • Experimental Design :
    • Synthesize analogs with systematic substitutions (e.g., methyl, fluoro, hydroxy groups).
    • Screen against target receptors (e.g., sigma-1) using radioligand binding assays .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 59% vs. 70%) for similar compounds?

Methodological Answer:

  • Critical Variables :
    • Catalyst Selection : Acidic vs. basic conditions (e.g., HCl vs. NaHCO3) impact intermediate stability .
    • Temperature Control : Excessive heat (>80°C) may degrade the hydroxyethyl group, reducing yields .
  • Troubleshooting :
    • Monitor reaction progress via TLC or in-line IR spectroscopy.
    • Optimize stoichiometry (e.g., 1.2 equivalents of pentanoyl chloride to ensure complete piperidine substitution) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s brain penetration and metabolism?

Methodological Answer:

  • Model Systems :
    • Rodent models: Intravenous/oral administration with plasma and brain tissue sampling at timed intervals .
    • Analytical Methods :
  • LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives) .
  • Autoradiography with radiolabeled (e.g., 18F) analogs for tissue distribution mapping .
  • Key Parameters :
    • Blood-Brain Barrier (BBB) Permeability : Calculate logP (target ~2–3 for optimal penetration) .
    • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.